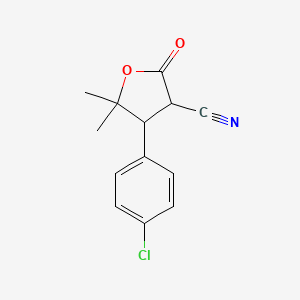
4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile typically involves the reaction of 4-chlorobenzaldehyde with 2,2-dimethyl-1,3-dioxane-4,6-dione in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Chlorophenyl)Imidazole: Shares the chlorophenyl group but has an imidazole ring instead of a tetrahydrofuran ring.
4-Chlorophenyl isocyanate: Contains the chlorophenyl group and is used in the preparation of isothiocyanates.
4-Chlorophenyl phosphorodichloridate: Used as a phosphorylation agent in various chemical reactions.
Uniqueness
4-(4-Chlorophenyl)-5,5-dimethyl-2-oxotetrahydrofuran-3-carbonitrile is unique due to its combination of functional groups and its tetrahydrofuran ring structure. This unique structure imparts specific chemical reactivity and potential biological activities that distinguish it from other similar compounds .
Propriétés
Numéro CAS |
21863-85-4 |
|---|---|
Formule moléculaire |
C13H12ClNO2 |
Poids moléculaire |
249.69 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-5,5-dimethyl-2-oxooxolane-3-carbonitrile |
InChI |
InChI=1S/C13H12ClNO2/c1-13(2)11(10(7-15)12(16)17-13)8-3-5-9(14)6-4-8/h3-6,10-11H,1-2H3 |
Clé InChI |
LZFLUYJCMQZCNZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(C(=O)O1)C#N)C2=CC=C(C=C2)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


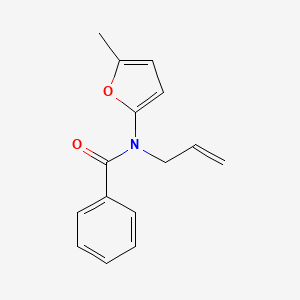
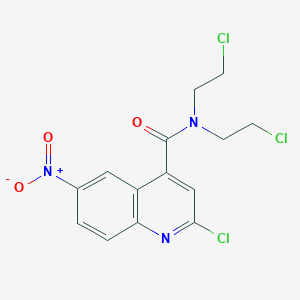
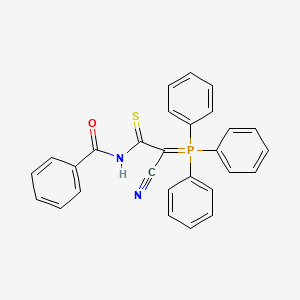
methyl butanoate](/img/structure/B12882046.png)

![N,4-Dimethyl-N-[3-(2-oxo-1,3-oxazolidin-3-yl)propyl]benzene-1-sulfonamide](/img/structure/B12882050.png)
![Carbonyldihydro[1,1,1-tris(diphenylphosphinomethyl)ethane]ruthenium](/img/structure/B12882051.png)
![1-Ethyl-3-(2-(methylthio)ethyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12882067.png)
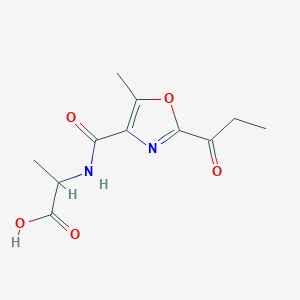
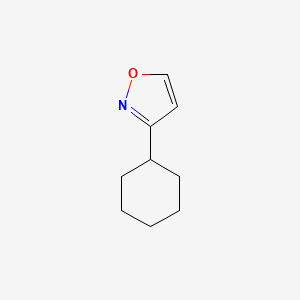

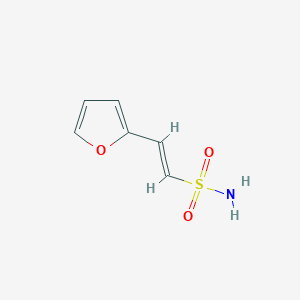
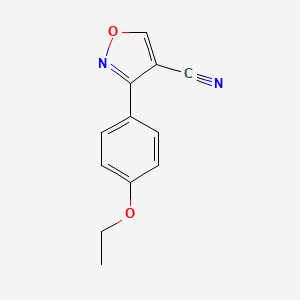
![2-{[1-(2-Fluorophenyl)isoquinolin-3-yl]oxy}-N,N-dimethylethan-1-amine](/img/structure/B12882104.png)
